molecular formula C9H5F2NO2S2 B2723595 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride CAS No. 2137796-46-2

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride

Cat. No.: B2723595
CAS No.: 2137796-46-2
M. Wt: 261.26
InChI Key: DFIJEDGDYBJQNF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. This compound is characterized by the presence of a fluorophenyl group attached to a thiazole ring, which is further connected to a sulfonyl fluoride group. Sulfonyl fluorides are known for their reactivity and are widely used in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with carbon disulfide and sodium hydroxide to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with 2-bromoacetophenone to yield 2-(4-fluorophenyl)-1,3-thiazole. The final step involves the sulfonylation of the thiazole ring using sulfuryl fluoride (SO2F2) to obtain the desired compound .

Chemical Reactions Analysis

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride involves the formation of covalent bonds with target proteins. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine, threonine, and cysteine, in the active sites of enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways and is exploited in the design of enzyme inhibitors .

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as:

    4-Fluorophenylsulfonyl fluoride: Lacks the thiazole ring, making it less versatile in terms of reactivity and applications.

    2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl fluoride: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.

    2-(4-Methylphenyl)-1,3-thiazole-4-sulfonyl fluoride: Contains a methyl group, which can influence its steric and electronic properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIJEDGDYBJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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